

## An In-Depth Technical Guide to the Binding Kinetics of Vimseltinib to CSF1R

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of **vimseltinib**, a selective switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and experimental methodologies that define the therapeutic potential of **vimseltinib**.

### Introduction to Vimseltinib and CSF1R

Vimseltinib (DCC-3014) is an orally bioavailable small molecule inhibitor that potently and selectively targets CSF1R.[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where the overexpression of CSF1 drives the recruitment of CSF1R-dependent inflammatory cells.[1] Vimseltinib is designed to inhibit CSF1R by binding to the "switch control" region, a unique feature that regulates the kinase's conformational activation, thereby stabilizing it in an inactive state.[1] This mechanism of action is distinct from many other kinase inhibitors and contributes to its high selectivity.

## Quantitative Binding Kinetics of Vimseltinib to CSF1R



The binding affinity and kinetic parameters of **vimseltinib** for CSF1R have been characterized through various biophysical and biochemical assays. These quantitative data are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.

| Parameter                                                          | Value                           | Method                       | Reference |
|--------------------------------------------------------------------|---------------------------------|------------------------------|-----------|
| Dissociation Constant (Kd)                                         | 2.3 nM                          | Calculated from koff and kon | [1][3]    |
| Off-rate (koff)                                                    | 0.0041 min-1                    | Rapid Dilution Assay         | [1][3]    |
| On-rate (kon)                                                      | 0.025 nM-1min-1<br>(calculated) | Inferred from Kd and koff    | [3]       |
| Half-life (t1/2) of Inhibition                                     | 170 minutes                     | Calculated from koff         | [1][3]    |
| IC50 (inhibition of<br>CSF1R<br>phosphorylation in<br>THP-1 cells) | 19 nM                           | Cellular ELISA               | [1]       |

# CSF1R Signaling Pathway and Mechanism of Inhibition

Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell survival, proliferation, and differentiation.[4][5][6][7][8][9][10] **Vimseltinib**, by stabilizing the inactive conformation of CSF1R, effectively blocks these downstream signals.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase American Chemical Society [acs.digitellinc.com]
- 3. deciphera.com [deciphera.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression -Creative Biolabs [creativebiolabs.net]
- 5. PI3K/Akt signalling pathway and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT signaling pathway: from bench to clinic PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MAP Kinase Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Binding Kinetics of Vimseltinib to CSF1R]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652902#vimseltinib-binding-kinetics-to-csf1r]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com